5-Bromo-2-hydroxypyrimidine

Description

The exact mass of the compound 5-Bromo-2-hydroxypyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528730. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydroxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

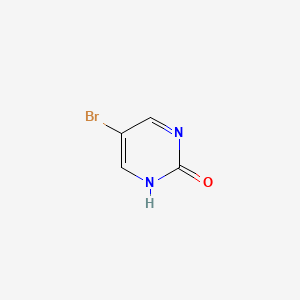

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDATOSQGYWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068090 | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-06-9, 214290-49-0 | |

| Record name | 5-Bromo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214290-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-2-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LCP7CU0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-hydroxypyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity have established it as a crucial intermediate in the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and reactivity of 5-Bromo-2-hydroxypyrimidine. We will delve into its tautomeric nature, explore its spectroscopic signature, detail its synthesis through electrophilic bromination, and discuss its applications in drug discovery, with a focus on its role as a key precursor to the endothelin receptor antagonist, Macitentan. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of complex bioactive molecules.

Introduction: The Significance of Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of new therapeutic agents. By modifying the pyrimidine ring with various functional groups, chemists can modulate the molecule's steric and electronic properties, thereby fine-tuning its interaction with biological targets. Halogenated pyrimidines, in particular, serve as versatile intermediates, with the halogen atom acting as a handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. 5-Bromo-2-hydroxypyrimidine exemplifies the utility of this class of compounds, offering a unique combination of a reactive bromine atom and a hydroxyl group that can participate in diverse chemical transformations.

Molecular Structure and Properties

Chemical Identity and Physical Properties

5-Bromo-2-hydroxypyrimidine is a light yellow crystalline solid with the molecular formula C₄H₃BrN₂O and a molecular weight of 174.98 g/mol . It is characterized by a melting point of approximately 230 °C, at which it decomposes.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | |

| Molecular Weight | 174.98 g/mol | |

| Appearance | Light yellow to off-white crystalline solid | [2] |

| Melting Point | ~230 °C (decomposes) | [1] |

| CAS Number | 38353-06-9 | |

| Predicted pKa | 7.62 ± 0.10 | [3] |

Tautomerism: The Keto-Enol Equilibrium

A critical aspect of the structure of 5-Bromo-2-hydroxypyrimidine is its existence as a pair of tautomers: the enol form (5-Bromo-2-hydroxypyrimidine) and the keto form (5-Bromo-2(1H)-pyrimidinone).[4] This tautomerism is a common feature of 2-hydroxypyrimidines and related heterocycles. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. In the solid state and in polar solvents, the more stable tautomer is generally the keto form, 5-Bromo-2(1H)-pyrimidinone, due to favorable intermolecular hydrogen bonding. The IUPAC name for this dominant tautomer is 5-bromo-1H-pyrimidin-2-one.[5]

Caption: Tautomeric equilibrium between the enol and keto forms.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-2-hydroxypyrimidine is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring. In the dominant keto form, the two ring protons (at positions 4 and 6) would appear as distinct signals, likely in the aromatic region of the spectrum. The N-H proton would exhibit a broad signal, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shift of the C2 carbon will be indicative of its bonding environment, being significantly different in the keto (C=O) versus the enol (C-OH) form. The C5 carbon, being directly attached to the bromine atom, will also have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. In the keto tautomer, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band in the range of 3200-3400 cm⁻¹. In the enol form, a broad O-H stretching band would be observed around 3200-3600 cm⁻¹, and a C=N stretching vibration would be present. The presence of a strong carbonyl absorption in the experimental IR spectrum confirms the predominance of the keto form in the solid state.[5]

-

Mass Spectrometry (MS): The mass spectrum of 5-Bromo-2-hydroxypyrimidine shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The molecular ion peaks are observed at m/z 174 and 176.[5][6]

Crystallography

The definitive solid-state structure of 5-Bromo-2(1H)-pyrimidinone has been determined by X-ray crystallography (CCDC identifier: 636802). This data provides precise bond lengths and angles, confirming the planar nature of the pyrimidine ring and the predominance of the keto tautomer in the crystalline form. The crystal structure reveals intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which contributes to the stability of the crystal lattice.

Synthesis and Reactivity

Synthesis via Electrophilic Bromination

5-Bromo-2-hydroxypyrimidine is most commonly synthesized by the electrophilic bromination of 2-hydroxypyrimidine. Several methods have been reported, with variations in the brominating agent and reaction conditions.[7][8][9][10]

A widely used laboratory-scale synthesis involves the reaction of 2-hydroxypyrimidine with bromine in an acidic medium. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: General workflow for the synthesis of 5-Bromo-2-hydroxypyrimidine.

Reaction Mechanism:

The bromination of 2-hydroxypyrimidine is an electrophilic aromatic substitution reaction. The pyrimidine ring, while being electron-deficient overall, is activated towards electrophilic attack by the electron-donating hydroxyl (or oxo) group. The reaction is typically carried out in the presence of an acid, which can protonate the pyrimidine ring and influence the reactivity. The mechanism involves the attack of the electrophile (bromine) on the electron-rich C5 position of the pyrimidine ring, followed by the loss of a proton to restore aromaticity.[11]

Detailed Experimental Protocol:

The following is a representative laboratory-scale protocol for the synthesis of 5-Bromo-2-hydroxypyrimidine, adapted from patented procedures.[8][9]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, suspend 2-hydroxypyrimidine (1.0 eq) in an aqueous solution of hydrobromic acid.

-

Addition of Brominating Agent: While stirring vigorously, add a solution of hydrogen peroxide (as an in-situ source of bromine from HBr) or elemental bromine (1.0-1.2 eq) dropwise to the suspension at a controlled temperature (typically between 0-40 °C).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water to remove any remaining acid and inorganic salts.

-

Purification: The crude 5-Bromo-2-hydroxypyrimidine can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 5-Bromo-2-hydroxypyrimidine stems from the presence of two key functional groups: the bromine atom and the 2-hydroxy (or 2-oxo) group.

-

Reactions at the Bromine Atom: The bromine atom at the C5 position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the C5 position, providing a powerful tool for the synthesis of diverse pyrimidine derivatives.

-

Reactions at the 2-Hydroxy Group: The 2-hydroxy group can be converted to other functional groups. For instance, it can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 5-bromo-2-chloropyrimidine, another important synthetic intermediate.[7][12] The chlorine atom at the 2-position is then readily displaced by various nucleophiles, further expanding the synthetic possibilities.

Applications in Drug Discovery and Development

5-Bromo-2-hydroxypyrimidine is a valuable building block in the synthesis of numerous biologically active compounds. Its derivatives have shown promise as antiviral and anticancer agents.[4]

A prominent example of its application is in the synthesis of Macitentan , an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. In the synthesis of Macitentan, 5-Bromo-2-hydroxypyrimidine serves as a key starting material. It is first converted to 5-bromo-2-chloropyrimidine, which then undergoes a series of reactions, including a Suzuki coupling, to construct the final complex structure of the drug.

Safety and Handling

5-Bromo-2-hydroxypyrimidine is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-hydroxypyrimidine is a cornerstone intermediate in the synthesis of functionalized pyrimidines for pharmaceutical and agrochemical research. Its rich chemistry, centered around the tautomeric equilibrium and the reactivity of its bromine and hydroxyl/oxo functionalities, provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its structure, properties, and reactivity is paramount for its effective utilization in the design and development of novel chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of this important molecule, from its fundamental chemical principles to its practical applications, to aid researchers in their scientific endeavors.

References

-

Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

NIST. (n.d.). 4-Amino-5-bromo-2-hydroxypyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Tee, O. S., & Pika, J. (1976). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 54(18), 2942-2949. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

The Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). 5-Bromo-2-Hydroxypyrimidine. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

Changzhou Jintan Maosheng Chemical Plant. (n.d.). 5-Bromo-2-hydroxypyrimidine. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

The University of Manchester. (n.d.). CCDC 938068: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

-

NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 2357236: Experimental Crystal Structure Determination. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. 5-Bromo-2-hydroxypyrimidine CAS#: 38353-06-9 [m.chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(1H)-Pyrimidinone, 5-bromo- [webbook.nist.gov]

- 7. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 8. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 10. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Bromo-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential mechanisms of action of 5-Bromo-2-hydroxypyrimidine. Drawing upon direct evidence and established principles from analogous well-characterized pyrimidine derivatives, this document is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to investigate its biological activities.

Introduction: The Enigmatic Profile of a Halogenated Pyrimidine

5-Bromo-2-hydroxypyrimidine is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry primarily as a versatile synthetic building block for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1][2] While its direct therapeutic applications are not as extensively documented as its close analogs, 5-fluorouracil (5-FU) and 5-bromouracil (5-BrU), understanding its intrinsic biological activities is crucial for predicting the pharmacological profiles of its derivatives and exploring its potential as a standalone agent. This guide will dissect the established mechanism of 5-Bromo-2-hydroxypyrimidine as an aldehyde oxidase inhibitor and further explore its probable actions based on the well-understood roles of related 5-halogenated pyrimidines.

I. Direct Mechanism of Action: Inhibition of Aldehyde Oxidase

The most directly attributed biological activity of 5-Bromo-2-hydroxypyrimidine is its potent inhibition of aldehyde oxidase (AO).[3] AO is a cytosolic enzyme belonging to the family of molybdenum-containing hydroxylases that plays a significant role in the metabolism of a wide array of xenobiotics, including many pharmaceutical compounds.[4][5]

The Role of Aldehyde Oxidase

Aldehyde oxidases are characterized by their broad substrate specificity, catalyzing the oxidation of aldehydes to carboxylic acids and the hydroxylation of nitrogen-containing heterocyclic rings.[3][4] This metabolic activity can lead to the detoxification of certain compounds but can also result in the bioactivation of others. Furthermore, AO is involved in the production of reactive oxygen species (ROS), which can contribute to cellular stress and damage.[3]

Mechanism of Inhibition and the Significance of Tautomerism

The inhibitory effect of 5-Bromo-2-hydroxypyrimidine on aldehyde oxidase is intrinsically linked to its tautomeric properties.[3] Tautomers are structural isomers that readily interconvert, and in the case of 2-hydroxypyrimidines, an equilibrium exists between the hydroxy and keto (pyrimidinone) forms.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of 5-Bromo-2-hydroxypyrimidine.

The ability of 5-Bromo-2-hydroxypyrimidine to exist in these different tautomeric forms allows it to bind to various sites on the aldehyde oxidase enzyme, leading to its potent inhibitory activity.[3] This binding versatility is a key aspect of its mechanism as an AO inhibitor. Computational studies on related 2-hydroxypyridine and 4-hydroxypyrimidine systems have shown that the introduction of a second nitrogen atom in the pyrimidine ring shifts the equilibrium towards the keto form.[6][7] The specific equilibrium for 5-Bromo-2-hydroxypyrimidine in a biological context will influence its interaction with AO and other potential targets.

II. Inferred Mechanisms of Action: Lessons from 5-Bromouracil and 5-Fluorouracil

Given the structural similarity, the well-established mechanisms of 5-Bromouracil (5-BrU) and 5-Fluorouracil (5-FU) provide a robust framework for postulating the additional biological activities of 5-Bromo-2-hydroxypyrimidine. These analogs are classic antimetabolites that disrupt nucleic acid synthesis and function.

A. Misincorporation into DNA and RNA: A Mutagenic Threat

A primary mechanism of 5-BrU is its action as a base analog of thymine.[8] Due to its structural resemblance, cellular enzymes can convert 5-BrU into 5-bromo-2'-deoxyuridine triphosphate (BrdUTP), which can then be incorporated into DNA in place of thymidine triphosphate (dTTP) during replication.[8]

The mutagenic potential of 5-BrU arises from its tautomeric ambiguity. In its common keto form, it pairs with adenine, mimicking thymine. However, it can shift to a rarer enol or ionized form, which preferentially base-pairs with guanine.[8] This leads to a transition mutation (A-T to G-C) in subsequent rounds of DNA replication.[8]

Caption: Tautomer-dependent base pairing of 5-Bromouracil.

It is highly probable that 5-Bromo-2-hydroxypyrimidine, after potential enzymatic conversion to a form resembling 5-BrU, could be similarly incorporated into nucleic acids, leading to cytotoxic and mutagenic effects. The presence of the 2-hydroxy group may influence the efficiency of these metabolic conversions.

B. Inhibition of Thymidylate Synthase: Starving the Cell of DNA Precursors

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][9] The inhibition of TS is the primary mechanism of action for the widely used chemotherapeutic agent 5-FU.[2]

5-FU is metabolically converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[10] This complex effectively shuts down dTMP synthesis, leading to a "thymineless death" in rapidly dividing cells.[7]

Given that 5-BrU is also a uracil analog, it is plausible that its corresponding nucleotide, 5-bromo-2'-deoxyuridine monophosphate (BrdUMP), could also act as an inhibitor of thymidylate synthase, competing with the natural substrate dUMP. While not as potent an inhibitor as FdUMP, this interaction could contribute to the overall cytotoxicity of 5-brominated pyrimidines.

Caption: Inhibition of Thymidylate Synthase by pyrimidine analogs.

C. Interaction with Pyrimidine Catabolism: The Role of Dihydropyrimidine Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[11][12] It is also responsible for the degradation of over 80% of an administered dose of 5-FU, significantly impacting its bioavailability and toxicity.[13][14] Genetic variations in the DPYD gene that lead to DPD deficiency can cause severe, life-threatening toxicity in patients treated with fluoropyrimidines.[15]

Uracil itself can act as a competitive inhibitor of DPD, and is co-administered with the 5-FU prodrug tegafur to enhance 5-FU's efficacy.[5] As 5-Bromo-2-hydroxypyrimidine is a uracil analog, it is plausible that it could also interact with DPD, either as a substrate or as an inhibitor. This interaction would have significant implications for its pharmacokinetic profile and its potential to modulate the metabolism of other pyrimidine-based drugs.

III. Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of 5-Bromo-2-hydroxypyrimidine, a series of well-established in vitro assays can be employed.

A. Aldehyde Oxidase Inhibition Assay

This assay determines the inhibitory potential of 5-Bromo-2-hydroxypyrimidine against aldehyde oxidase.

Methodology:

-

Preparation of Reagents:

-

Test Compound: Prepare a stock solution of 5-Bromo-2-hydroxypyrimidine in a suitable solvent (e.g., DMSO).

-

Enzyme Source: Use human liver cytosol or S9 fractions, which are rich in aldehyde oxidase.

-

Substrate: A known AO substrate, such as phthalazine or O6-benzylguanine, is used.

-

Buffer: Potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, combine the buffer, the test compound at various concentrations, and the substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

-

Reaction Termination and Analysis:

-

At specified time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the formation of the metabolite from the substrate using LC-MS/MS.

-

-

Data Analysis:

-

Determine the rate of metabolite formation in the presence and absence of the inhibitor.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

B. Cellular Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on cell viability and proliferation.

Methodology:

-

Cell Culture: Seed cancer cell lines of interest (e.g., human liver cancer cells, leukemia cells) in 96-well plates and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Bromo-2-hydroxypyrimidine for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

C. Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase in intact cells and its inhibition by the test compound.[6]

Methodology:

-

Cell Culture and Labeling: Incubate the cells of interest with [5-³H]deoxyuridine. This radiolabeled precursor is taken up by the cells and converted to [5-³H]dUMP.

-

TS Reaction: The thymidylate synthase-catalyzed conversion of [5-³H]dUMP to dTMP results in the release of the tritium atom into the aqueous environment (as ³H₂O).

-

Compound Treatment: Perform the assay in the presence of varying concentrations of 5-Bromo-2-hydroxypyrimidine (or its appropriate metabolite).

-

Measurement of Tritium Release: Separate the released ³H₂O from the radiolabeled substrate and measure the radioactivity.

-

Data Analysis: A decrease in tritium release in the presence of the compound indicates inhibition of thymidylate synthase.[6]

IV. Summary of Potential Mechanisms and Quantitative Data

The following table summarizes the known and inferred mechanisms of action for 5-Bromo-2-hydroxypyrimidine and provides a framework for organizing experimental data.

| Mechanism of Action | Primary Molecular Target | Anticipated Cellular Effect | Key Experimental Readout | Reference Analog |

| Aldehyde Oxidase Inhibition | Aldehyde Oxidase (AO) | Altered metabolism of xenobiotics, reduced ROS production | IC50 value in AO inhibition assay | - |

| Nucleic Acid Incorporation | DNA/RNA Polymerases | DNA mutation, RNA dysfunction, cell cycle arrest | Quantification of analog in DNA/RNA, mutation frequency analysis | 5-Bromouracil |

| Thymidylate Synthesis Inhibition | Thymidylate Synthase (TS) | Depletion of dTMP pools, inhibition of DNA synthesis, "thymineless death" | IC50 value in TS activity assay, measurement of dTMP levels | 5-Fluorouracil |

| Pyrimidine Catabolism Modulation | Dihydropyrimidine Dehydrogenase (DPD) | Altered pharmacokinetics of self and other pyrimidine analogs | Measurement of DPD activity in the presence of the compound | Uracil |

V. Conclusion and Future Directions

5-Bromo-2-hydroxypyrimidine presents a multifaceted pharmacological profile. Its established role as a potent aldehyde oxidase inhibitor is significant, particularly in the context of drug-drug interactions and the modulation of xenobiotic metabolism. Furthermore, the extensive body of research on its structural analogs, 5-Bromouracil and 5-Fluorouracil, strongly suggests that 5-Bromo-2-hydroxypyrimidine may also exert cytotoxic effects through interference with nucleic acid synthesis and integrity.

Future research should focus on a systematic evaluation of these inferred mechanisms. Determining the extent of its incorporation into DNA and RNA, its potential to inhibit thymidylate synthase, and its interaction with dihydropyrimidine dehydrogenase will provide a comprehensive understanding of its biological activity. Such knowledge is indispensable for the rational design of novel therapeutics based on the 5-Bromo-2-hydroxypyrimidine scaffold and for assessing its potential as a standalone therapeutic agent.

References

-

Yalowich, J. C., & Kalman, T. I. (1985). Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. Biochemical Pharmacology, 34(13), 2319-2324.* [Link]

-

Garattini, E., & Terao, M. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Pharmaceutical Sciences, 101(9), 3081-3091.* [Link]

-

Wikipedia. (2023, November 28). 5-Bromouracil. Wikipedia.[Link]

-

Ribeiro, M. L., & et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of physical chemistry. A, 117(47), 12668–12674.* [Link]

-

ResearchGate. (n.d.). Mechanism of thymidylate synthase inhibition by 5-FU. ResearchGate.[Link]

-

Obach, R. S., & et al. (2006). Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions. Drug Metabolism and Disposition, 34(10), 1773-1779.* [Link]

-

Manevski, N., & et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of medicinal chemistry, 62(24), 10955–10994.* [Link]

-

Heier, M. S., & Dornish, J. M. (1989). Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin. Anticancer research, 9(4), 1073–1077.* [Link]

-

Popat, S., & et al. (2004). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?. Cancer investigation, 22(5), 793–802.* [Link]

-

Peters, G. J., & et al. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et biophysica acta, 1587(2-3), 194–205.* [Link]

-

Tsujinaka, T., & et al. (1992). Schedule-dependent inhibition of thymidylate synthase by 5-fluorouracil in gastric cancer. Cancer, 70(12), 2761–2765.* [Link]

-

Atkinson, I. (2023, November 23). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. YouTube.[Link]

-

Medscape. (2025, July 18). Fluorouracil Toxicity and DPYD. Medscape.[Link]

-

MacFarlane, A. J., & et al. (2014). Targeting Nuclear Thymidylate Biosynthesis. Molecular and cellular biology, 34(11), 1964–1974.* [Link]

-

Gbelcová, H., & et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules (Basel, Switzerland), 26(23), 7306.* [Link]

-

Ogino, H., & et al. (2002). Binding of 5-bromouracil-containing S/MAR DNA to the Nuclear Matrix. DNA research : an international journal for rapid publication of reports on genes and genomes, 9(1), 25–29.* [Link]

-

Wikipedia. (2024, January 1). Thymidylate synthase. Wikipedia.[Link]

-

Szyf, M., & et al. (1984). Inhibition of thymidylate synthase by hydroxyurea in rapidly proliferating P815 mastocytoma cells. Molecular pharmacology, 26(3), 476–481.* [Link]

-

Diasio, R. B., & Johnson, M. R. (2003). Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics. Pharmacogenomics, 4(1), 19–27.* [Link]

-

Schiffer, C. A., & et al. (1995). Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate. Biochemistry, 34(49), 16279–16287.* [Link]

-

Ghofrani, J., & et al. (2017). Dihydropyrimidine Dehydrogenase Gene Variation and Its Association with 5-Fluorouracil Toxicity in Colorectal Patients. Asian Pacific journal of cancer biology, 2(4), 85-89.* [Link]

-

Toffoli, G., & et al. (2015). Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorouracil Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays. International journal of molecular sciences, 16(12), 29915–29927.* [Link]

-

Kumar, D., & et al. (2018). Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS medicinal chemistry letters, 9(6), 555–559.* [Link]

-

Diasio, R. B. (2000). Oral DPD-Inhibitory Fluoropyrimidine Drugs. Oncology (Williston Park, N.Y.), 14(9 Suppl 9), 19–23.* [Link]

-

Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(8 Suppl 3), 33–38.* [Link]

-

Diasio, R. B. (2001). The role of dihydropyrimidine dehydrogenase (DPD) modulation in 5-FU pharmacology. Oncology (Williston Park, N.Y.), 15(5 Suppl 2), 21–28.* [Link]

-

Cancer Research UK. (2022, November 11). DPD deficiency. Cancer Research UK.[Link]

-

Omura, K. (2003). Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: mutations in the DPD gene, and DPD inhibitory fluoropyrimidines. International journal of clinical oncology, 8(4), 209–215.* [Link]

-

Diasio, R. B. (2001). The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. Oncology (Williston Park, N.Y.), 15(5 Suppl 2), 21–28.* [Link]

-

Etienne, M. C., & et al. (1995). Dihydropyrimidine dehydrogenase (DPD) and clinical pharmacology of 5-fluorouracil (review). International journal of oncology, 7(4), 701–706.* [Link]

-

Bétry, C., & et al. (2018). A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer. CPT: pharmacometrics & systems pharmacology, 7(10), 643–651.* [Link]

-

Takechi, T., & et al. (1997). Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. International journal of oncology, 11(5), 1041–1044.* [Link]

-

Thomas, F., & et al. (2014). Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. Pharmacogenetics and genomics, 24(5), 248–257.* [Link]

-

Al-Oqail, M. M., & et al. (2020). CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. ResearchGate.[Link]

-

El-Sayed, M. A. A., & et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules (Basel, Switzerland), 29(22), 5221.* [Link]

Sources

- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 8. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Implications of dihydropyrimidine dehydrogenase on 5-fluorouracil pharmacogenetics and pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]

- 12. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Versatility of a Halogenated Pyrimidine

An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine: Synthesis, Reactivity, and Applications

5-Bromo-2-hydroxypyrimidine is a halogenated derivative of the pyrimidine nucleus, a foundational structure in numerous biologically active molecules. Its chemical architecture, featuring a reactive bromine atom at the 5-position and a hydroxyl group at the 2-position, makes it an exceptionally versatile building block in organic synthesis.[1] This dual functionality allows for sequential, selective modifications, positioning it as a key intermediate in the development of complex molecular targets.

Primarily, 5-Bromo-2-hydroxypyrimidine serves as a crucial precursor in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents.[2] The pyrimidine core is a common scaffold in nucleoside analogs, and the bromine atom provides a convenient handle for introducing further complexity through cross-coupling reactions.[1][2] Beyond medicinal chemistry, its derivatives find use in agricultural chemicals, such as herbicides and fungicides.[2] This guide provides a comprehensive overview of its synthesis, core reactivity, and significant applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural Characteristics

5-Bromo-2-hydroxypyrimidine exists in a tautomeric equilibrium between the hydroxyl form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one). This characteristic is crucial for understanding its reactivity and biological interactions.[3] The compound is typically an off-white to light yellow crystalline solid.[4][5]

| Property | Value | Reference(s) |

| CAS Number | 38353-06-9 | [5][6] |

| Molecular Formula | C₄H₃BrN₂O | [5][6] |

| Molecular Weight | 174.98 g/mol | [5][6] |

| Melting Point | ~230-235 °C (decomposes) | [2][5][7] |

| Appearance | Light orange to Yellow to Green powder/crystal | [4] |

| SMILES | Oc1ncc(Br)cn1 | [5] |

| InChI Key | VTUDATOSQGYWML-UHFFFAOYSA-N | [4][5] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for structural confirmation and purity assessment.[8]

Synthesis: The Bromination of 2-Hydroxypyrimidine

The most common and direct route to 5-Bromo-2-hydroxypyrimidine is the electrophilic bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the pyrimidine ring, which directs bromination to the C5 position. Various methods have been developed, often employing elemental bromine or hydrobromic acid in the presence of an oxidizing agent.[9][10][11]

Caption: General workflow for the synthesis of 5-Bromo-2-hydroxypyrimidine.

Experimental Protocol: Synthesis via HBr/H₂O₂

This protocol is a representative example adapted from published patent literature, offering a high-yield and efficient process.[9][10]

Materials:

-

2-Hydroxypyrimidine (1.0 mol, 96.09 g)

-

Hydrobromic acid (35 wt%, 2.0 mol)

-

Hydrogen peroxide (30 wt%, 2.0 mol)

-

Deionized water

-

Catalase (optional, for quenching)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add 2-hydroxypyrimidine (1.0 mol).

-

Addition of Reagents: Add 35 wt% hydrobromic acid (462.3 g, 2.0 mol) to the vessel and stir to mix.

-

Initiation: While maintaining the temperature, add 30 wt% hydrogen peroxide (226.7 g, 2.0 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 40°C and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to ≤10°C. The product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate and wash with cold deionized water until the filtrate is neutral.

-

Drying: Dry the isolated solid under vacuum to yield 5-Bromo-2-hydroxypyrimidine.

Causality and Insights: The use of hydrogen peroxide with hydrobromic acid generates bromine in situ, which is a safer and more controlled method than handling elemental bromine directly. The reaction temperature is a critical parameter; lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation and side-product formation.

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of 5-Bromo-2-hydroxypyrimidine stems from the differential reactivity of its two functional groups. The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, while the 2-hydroxy group can be converted into a better leaving group (e.g., a chloro group) to facilitate nucleophilic substitution.

Conversion to 5-Bromo-2-chloropyrimidine

To enable nucleophilic aromatic substitution at the 2-position, the hydroxyl group is often converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] This transformation yields 5-Bromo-2-chloropyrimidine, an equally important and highly reactive intermediate.[12]

Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol: Chlorination with POCl₃

Materials:

-

5-Bromo-2-hydroxypyrimidine (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (5-10 equiv, used as solvent)

-

Triethylamine (Et₃N) or another suitable organic base (catalytic to 1.0 equiv)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-2-hydroxypyrimidine (1.0 equiv).

-

Reagent Addition: Carefully add phosphorus oxychloride (5-10 equiv).

-

Base Addition: Slowly add triethylamine (1.0 equiv) dropwise. The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-8 hours, until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[13] These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds. While protocols often specify the more reactive 5-Bromo-2-chloropyrimidine, the principles apply directly to 5-Bromo-2-hydroxypyrimidine, with the understanding that the hydroxyl group may require protection depending on the reaction conditions and coupling partner.

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This generalized protocol provides a robust starting point for coupling arylboronic acids at the 5-position.[13][14][15]

Materials:

-

5-Bromo-2-hydroxypyrimidine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-hydroxypyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Stir the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the 5-aryl-2-hydroxypyrimidine product.

Applications in Drug Discovery and Materials Science

The true value of 5-Bromo-2-hydroxypyrimidine is realized in its application as a scaffold for molecules with significant biological activity.

-

Antiviral Agents: Pyrimidine nucleosides are a well-established class of antiviral drugs.[16] Modifications at the 5-position of the pyrimidine ring are known to impart potent activity against viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[17][18][19] 5-Bromo-2-hydroxypyrimidine serves as a starting point for synthesizing these complex nucleoside analogs.

-

Anticancer Agents: The compound itself has been shown to be a potent inhibitor of aldehyde oxidase, an enzyme implicated in reactive oxygen species production, and exhibits cytotoxic effects on some cancer cell lines.[3] More significantly, its derivatives are integral to the synthesis of targeted cancer therapies.[2][20] For example, it is a precursor to intermediates used in making endothelin receptor antagonists like Macitentan, which treats pulmonary arterial hypertension.[21][22]

-

Biochemical Research: Researchers use this compound in studies of nucleic acid chemistry to better understand DNA and RNA interactions.[2]

Caption: Synthetic pathway from 5-Bromo-2-hydroxypyrimidine to a bioactive molecule.

Conclusion

5-Bromo-2-hydroxypyrimidine is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex and valuable molecules. Its predictable reactivity, commercial availability, and central role in the synthesis of numerous pharmaceutical agents underscore its importance in modern drug discovery and development. A thorough understanding of its synthesis and chemical behavior, particularly in cross-coupling and substitution reactions, empowers researchers to design and execute innovative synthetic routes to novel therapeutic candidates.

References

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Eureka | Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Bromo-2-hydroxypyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

-

Venkatasai Life Sciences. (n.d.). 5-Bromo-2-Hydroxypyrimidine | 38353-06-9. Retrieved from [Link]

-

Advent Chembio. (n.d.). 5-Bromo-2-hydroxypyrimidine, 98%. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 38353-06-9 | Product Name : 5-Bromo-2-hydroxypyrimidine. Retrieved from [Link]

-

Ningbo Purest Foreign Trade Co., Ltd. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications. Retrieved from [Link]

-

Hassan, H. E., et al. (2002). 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity. Bioorganic & Medicinal Chemistry Letters, 12(3), 275-8. [Link]

-

Herdewijn, P., et al. (1985). Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. Journal of Medicinal Chemistry, 28(5), 550-5. [Link]

-

De Clercq, E., & Li, G. (2016). Antiviral Agents. Cold Spring Harbor Perspectives in Medicine, 6(5), a021754. [Link]

-

Pihko, P. M., & Lönnberg, H. (1986). Reactions of 5-bromo substituted pyrimidine nucleosides with aqueous alkalies: kinetics and mechanisms. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 40(9), 768-75. [Link]

-

Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. [Link]

-

Fischer, P. H., et al. (1982). Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines. Molecular Pharmacology, 21(2), 466-70. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Kennedy, C. R., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684-15692. [Link]

-

MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]

-

Chemsavers, Inc. (n.d.). 5-Bromo-2-hydroxypyrimidine, 98% 1g. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 | FB01959 [biosynth.com]

- 4. 5-Bromo-2-hydroxypyrimidine CAS#: 38353-06-9 [m.chemicalbook.com]

- 5. 5-溴-2-羟基嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromo-2-hydroxypyrimidine, 98% | Advent [adventchembio.com]

- 7. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]

- 8. 5-Bromo-2-hydroxypyrimidine(38353-06-9) 1H NMR spectrum [chemicalbook.com]

- 9. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 10. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Possible molecular basis for antiviral activity of certain 5-substituted deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Bromo-2-Hydroxypyrimidine | 38353-06-9 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 22. innospk.com [innospk.com]

Spectroscopic Data for 5-Bromo-2-hydroxypyrimidine: An In-depth Technical Guide

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-hydroxypyrimidine (CAS No: 38353-06-9), a crucial building block in organic synthesis and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Duality of 5-Bromo-2-hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine, with the molecular formula C₄H₃BrN₂O and a molecular weight of approximately 174.98 g/mol , is a pale yellow crystalline solid.[1] A critical aspect of its chemistry, essential for the accurate interpretation of its spectroscopic data, is its existence in a tautomeric equilibrium between the aromatic hydroxy form (5-Bromo-2-hydroxypyrimidine) and the non-aromatic pyrimidinone form (5-Bromo-2(1H)-pyrimidinone). This equilibrium is influenced by factors such as the solvent and the physical state (solid or solution). The presence of both tautomers can be observed and differentiated through various spectroscopic techniques, providing a deeper understanding of the molecule's reactivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For 5-Bromo-2-hydroxypyrimidine, both ¹H and ¹³C NMR are vital for confirming the identity and purity of the compound and for studying its tautomeric equilibrium.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of pyrimidine derivatives is crucial for reproducibility and accurate interpretation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-2-hydroxypyrimidine.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its characteristic solvent peak that does not interfere with the signals of interest.

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Utilize a standard single-pulse experiment.

-

Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans to ensure a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Typical acquisition parameters include a pulse angle of 30-45°, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a significantly larger number of scans (e.g., 1024-4096) due to the low natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-Bromo-2-hydroxypyrimidine is expected to show distinct signals corresponding to the protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4/H-6 | ~ 8.2 - 8.5 | Singlet | - |

| N-H | ~ 12.0 - 13.0 | Broad Singlet | - |

Interpretation:

-

H-4 and H-6 Protons: In the symmetric 5-Bromo-2-hydroxypyrimidine tautomer, the protons at positions 4 and 6 are chemically equivalent and are expected to appear as a single singlet in the downfield region (around 8.2-8.5 ppm). The deshielding is due to the electronegativity of the adjacent nitrogen atoms.

-

N-H Proton: The proton attached to the nitrogen atom in the pyrimidinone tautomer is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). This is due to its acidic nature and participation in hydrogen bonding. The broadness of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~ 155 - 165 |

| C-4/C-6 | ~ 140 - 150 |

| C-5 | ~ 95 - 105 |

Interpretation:

-

C-2 Carbon: The carbon atom at the 2-position, bonded to two nitrogen atoms and an oxygen atom (in the pyrimidinone form), is expected to be the most deshielded and appear at the lowest field (highest ppm value).

-

C-4 and C-6 Carbons: The carbons at the 4 and 6 positions are also significantly deshielded due to the adjacent nitrogen atoms and will appear at a downfield chemical shift.

-

C-5 Carbon: The carbon atom bonded to the bromine atom will be shifted upfield relative to the other ring carbons due to the "heavy atom effect" of bromine, but its exact position can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Tautomeric Forms

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Bromo-2-hydroxypyrimidine, FT-IR is particularly useful for providing evidence of the keto-enol tautomerism.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality FT-IR spectra of solid samples.

Methodology:

-

Sample and KBr Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the 5-Bromo-2-hydroxypyrimidine sample with approximately 100-200 mg of the dry KBr powder. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

-

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 5-Bromo-2-hydroxypyrimidine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of specific bands can help to confirm the dominant tautomeric form in the solid state.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer Indication |

| 3200 - 2800 (broad) | N-H stretching | Pyrimidinone |

| ~ 3100 | Aromatic C-H stretching | Hydroxy |

| ~ 1680 - 1640 | C=O stretching (Amide I) | Pyrimidinone |

| ~ 1600 - 1450 | C=C and C=N stretching | Both |

| ~ 1250 | C-N stretching | Both |

| Below 800 | C-Br stretching | Both |

Interpretation:

-

N-H and C=O Stretching: The presence of a broad absorption band in the 3200-2800 cm⁻¹ region, characteristic of N-H stretching in a hydrogen-bonded system, and a strong absorption band around 1680-1640 cm⁻¹, indicative of a carbonyl (C=O) stretch, would provide strong evidence for the predominance of the 5-Bromo-2(1H)-pyrimidinone tautomer in the solid state.

-

Aromatic C-H Stretching: The presence of sharp absorption bands just above 3000 cm⁻¹ would suggest the presence of aromatic C-H bonds, which would be more characteristic of the 5-Bromo-2-hydroxypyrimidine tautomer.

-

Ring Vibrations: The complex pattern of bands in the 1600-1450 cm⁻¹ region is due to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring and is characteristic of the heterocyclic core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules.

Methodology:

-

Sample Introduction: Introduce a small amount of the 5-Bromo-2-hydroxypyrimidine sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of 5-Bromo-2-hydroxypyrimidine will show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern.

Mass Spectrum Data (from NIST WebBook): [2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 174 | 98 | [M]⁺• (with ⁷⁹Br) |

| 176 | 100 | [M]⁺• (with ⁸¹Br) |

| 146 | 15 | [M - CO]⁺• |

| 148 | 15 | [M - CO]⁺• |

| 95 | 50 | [M - Br]⁺ |

| 68 | 30 | [C₃H₂N₂]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum displays a prominent molecular ion peak cluster at m/z 174 and 176 with a nearly 1:1 intensity ratio. This is the hallmark of a compound containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. This confirms the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for pyrimidinones is the loss of a neutral CO molecule (28 Da) from the molecular ion, leading to the fragment ions observed at m/z 146 and 148.

-

Loss of Bromine: The peak at m/z 95 corresponds to the loss of a bromine radical from the molecular ion.

-

Ring Fragmentation: The peak at m/z 68 likely arises from further fragmentation of the pyrimidine ring.

-

The fragmentation pattern provides valuable information that corroborates the proposed structure of 5-Bromo-2-hydroxypyrimidine.

Visualizing the Molecular Structure and Analytical Workflow

Visual aids are essential for understanding the relationships between the molecular structure and the spectroscopic data.

Caption: Tautomeric equilibrium of 5-Bromo-2-hydroxypyrimidine.

Caption: Workflow for the spectroscopic analysis of 5-Bromo-2-hydroxypyrimidine.

Conclusion

The spectroscopic characterization of 5-Bromo-2-hydroxypyrimidine by NMR, FT-IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The data consistently supports the chemical formula C₄H₃BrN₂O and reveals the critical role of tautomerism, with the 5-Bromo-2(1H)-pyrimidinone form being predominant in the solid state. This in-depth guide serves as a valuable resource for scientists, enabling confident identification, quality control, and further application of this important chemical intermediate in research and development.

References

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. ISSN: 2321-4155.

-

PubChem. 5-Bromo-2(1H)-pyrimidinone. National Center for Biotechnology Information. [Link]

-

NIST. (2021). 2(1H)-Pyrimidinone, 5-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Venkatasai Life Sciences. 5-Bromo-2-Hydroxypyrimidine. [Link]

-

Changzhou Jintan Maosheng Chemical Plant. 5-Bromo-2-hydroxypyrimidine. [Link]

-

PubChem. 5-Bromouracil. National Center for Biotechnology Information. [Link]

-

MDPI. (2022). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. [Link]

-

ResearchGate. FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [Link]

-

SpectraBase. 5-Bromo-2-phenoxypyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]

-

Chemsavers, Inc. 5-Bromo-2-hydroxypyrimidine, 98% 1g. [Link]

-

LookChem. 5-Bromopyrimidin-2-ol CAS NO.214290-49-0. [Link]

-

U.S. EPA. 2(1H)-Pyrimidinone, 5-bromo- - Substance Details. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

Sources

A-Z Guide to 5-Bromo-2-hydroxypyrimidine: Identifying and Validating Novel Therapeutic Targets

Abstract

5-Bromo-2-hydroxypyrimidine is a halogenated pyrimidine with significant potential as a scaffold for novel therapeutic agents, particularly in oncology and virology. While its direct applications are still under exploration, its structural similarity to endogenous nucleobases and known antimetabolites like 5-bromouracil provides a strong rationale for investigating its interactions with key cellular pathways. This guide synthesizes the current understanding of pyrimidine analogs, proposes high-probability therapeutic targets for 5-Bromo-2-hydroxypyrimidine, and provides detailed, field-tested protocols for their validation. We focus on enzymes crucial to nucleotide metabolism, presenting a hypothesis-driven framework for researchers and drug development professionals to unlock the therapeutic promise of this versatile chemical entity.

Introduction: The Rationale for Investigating 5-Bromo-2-hydroxypyrimidine

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of essential biological molecules and a multitude of approved drugs.[1][2] Analogs of pyrimidine bases, such as the widely-used chemotherapeutic 5-Fluorouracil, function as antimetabolites that disrupt DNA and RNA synthesis, proving particularly effective against rapidly proliferating cancer cells.[3][4]

5-Bromo-2-hydroxypyrimidine, a structural analog of thymine and uracil, presents a compelling case for investigation. Its bromine substituent at the C5 position is known to alter the electronic properties of the ring, potentially enhancing binding affinity to target enzymes or inducing mutagenic effects through tautomerization, similar to the well-documented mechanism of 5-bromouracil (5-BrU).[5][6][7] Unlike 5-BrU, the 2-hydroxy (or 2-oxo) tautomer offers different hydrogen bonding patterns, suggesting it may interact with a unique subset of targets or bind to known targets with different kinetics. Preliminary data suggests activity against aldehyde oxidase and cytotoxic effects in leukemia and liver cancer cells, underscoring its therapeutic potential.[8] This guide will provide a structured exploration of its most promising therapeutic targets, grounded in the established roles of pyrimidine analogs in pharmacology.

Part 1: Hypothesis-Driven Target Identification